Thermal Stability and Physical Form: A 199°C Difference in Melting Point Decomposition
5-Amino-2-chlorobenzaldehyde exhibits a markedly higher thermal decomposition point (270 °C decomp) compared to its regioisomer, 2-Amino-5-chlorobenzaldehyde, which melts at 71-73 °C [1]. This ~199°C difference in the temperature at which a solid-to-liquid phase transition or decomposition occurs is a direct consequence of the different substitution patterns affecting intermolecular forces within the crystal lattice .
| Evidence Dimension | Thermal Decomposition/Melting Point |
|---|---|
| Target Compound Data | 270 °C (decomposition) |
| Comparator Or Baseline | 2-Amino-5-chlorobenzaldehyde: 71-73 °C (melting point) |
| Quantified Difference | Approximately 199 °C higher decomposition point |
| Conditions | Standard melting point determination |
Why This Matters
This significant difference dictates that the target compound is a solid at room temperature with high thermal stability, whereas the comparator is a low-melting solid that may require refrigerated storage, impacting shipping, handling, and long-term stability in a laboratory setting.
- [1] Molaid. (n.d.). 2-氨基-5-氯苯甲醛 (5-Amino-2-chlorobenzaldehyde) (CAS 6361-19-9). View Source
